Cas no 132554-61-1 (2-chloronaphthalene-1,3-dicarbaldehyde)

2-chloronaphthalene-1,3-dicarbaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Chloronaphthalene-1,3-dicarbaldehyde
- 2-chloronaphthalene-1,3-dicarbaldehyde
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- MDL: MFCD18803523
- インチ: 1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H
- InChIKey: JOYGBOVLNGIRHD-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)=C2C(C=CC=C2)=CC(C=O)=C1Cl
2-chloronaphthalene-1,3-dicarbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB303493-500 mg |
2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |
132554-61-1 | 95% | 500mg |
€178.80 | 2023-04-26 | |
abcr | AB303493-1 g |
2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |
132554-61-1 | 95% | 1g |
€260.30 | 2023-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00927091-1g |
2-Chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | 95% | 1g |
¥616.0 | 2023-04-03 | |
abcr | AB303493-500mg |
2-Chloronaphthalene-1,3-dicarbaldehyde, 95%; . |
132554-61-1 | 95% | 500mg |
€178.80 | 2025-02-21 | |
A2B Chem LLC | AI85391-500mg |
2-chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | 500mg |
$208.00 | 2024-04-20 | ||
A2B Chem LLC | AI85391-1g |
2-chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | 1g |
$306.00 | 2024-04-20 | ||
Apollo Scientific | OR33593-500mg |
2-Chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | 95% | 500mg |
£117.00 | 2025-02-19 | |
A2B Chem LLC | AI85391-1mg |
2-chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | >95% | 1mg |
$202.00 | 2024-01-04 | |
A2B Chem LLC | AI85391-10mg |
2-chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | >95% | 10mg |
$241.00 | 2024-01-04 | |
Apollo Scientific | OR33593-5g |
2-Chloronaphthalene-1,3-dicarbaldehyde |
132554-61-1 | 95% | 5g |
£670.00 | 2023-09-02 |
2-chloronaphthalene-1,3-dicarbaldehyde 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-chloronaphthalene-1,3-dicarbaldehydeに関する追加情報
Comprehensive Analysis of 2-Chloronaphthalene-1,3-dicarbaldehyde (CAS No. 132554-61-1): Properties, Applications, and Innovations
2-Chloronaphthalene-1,3-dicarbaldehyde (CAS No. 132554-61-1) is a specialized organic compound gaining attention in synthetic chemistry and material science. This chlorinated naphthalene derivative features two aldehyde functional groups, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure enables precise modifications, aligning with modern demands for sustainable and high-performance chemicals.
Researchers and industries are increasingly exploring 2-chloronaphthalene-1,3-dicarbaldehyde due to its role in synthesizing fluorescent dyes and photoactive materials. With the rise of OLED technology and bioimaging tools, this compound's ability to form conjugated systems is pivotal. A 2023 study highlighted its potential in organic electronics, addressing FAQs like "How do aldehyde-functionalized naphthalenes enhance device efficiency?"—showcasing its relevance in cutting-edge applications.
The synthesis of 132554-61-1 involves controlled chlorination and oxidation steps, ensuring high purity for sensitive reactions. Environmental concerns drive innovations in greener production methods, such as catalytic processes reducing halogenated waste. Users frequently search for "biodegradable alternatives to chlorinated aromatics," prompting R&D into derivatization pathways that minimize ecological impact while retaining functionality.
In pharmaceuticals, 2-chloronaphthalene-1,3-dicarbaldehyde serves as a scaffold for anticancer agents and antimicrobials. Its electrophilic sites facilitate coupling reactions, a topic trending in medicinal chemistry forums. Recent patents leverage its rigid backbone to design protease inhibitors, answering queries like "Which aldehydes improve drug bioavailability?"—demonstrating its cross-disciplinary utility.
Analytical challenges, such as quantifying trace impurities in CAS 132554-61-1, are addressed via HPLC-MS techniques. Quality control remains critical, as forums discuss "spectroscopic characterization of naphthalene aldehydes." Regulatory compliance, especially in REACH and FDA submissions, requires detailed documentation of isomer purity—a key concern for manufacturers.
Future prospects include nanomaterial functionalization, where 2-chloronaphthalene-1,3-dicarbaldehyde anchors ligands to quantum dots or graphene oxides. Such applications align with searches for "carbon-based sensor materials," highlighting its role in IoT and wearable tech. Collaborative studies between academia and industry aim to scale production while optimizing cost-efficiency—a balance frequently queried in AI-driven market analyses.
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